molecular formula C12H18O2 B13321782 6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one

6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one

Cat. No.: B13321782
M. Wt: 194.27 g/mol
InChI Key: DALRARJBYPBTSL-UHFFFAOYSA-N
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Description

6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carbonyl group, along with two methyl groups on a cyclohexanone ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one typically involves the reaction of cyclopropanecarbonyl chloride with 2,2-dimethylcyclohexanone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds or covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The cyclopropane ring may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropanecarbonyl-2,2-dimethylcyclohexan-1-one is unique due to the combination of a cyclopropane ring and a cyclohexanone ring with two methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

6-(cyclopropanecarbonyl)-2,2-dimethylcyclohexan-1-one

InChI

InChI=1S/C12H18O2/c1-12(2)7-3-4-9(11(12)14)10(13)8-5-6-8/h8-9H,3-7H2,1-2H3

InChI Key

DALRARJBYPBTSL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)C(=O)C2CC2)C

Origin of Product

United States

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